Grazoprevir hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

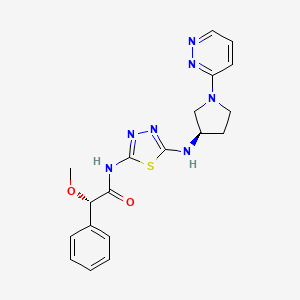

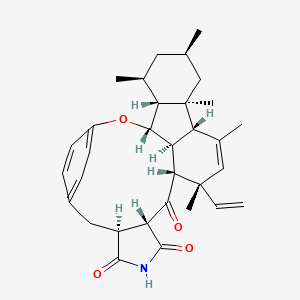

Grazoprevir hydrate, also known as MK5172, is a drug approved for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS5A replication complex inhibitor elbasvir under the trade name Zepatier, either with or without ribavirin . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .

Synthesis Analysis

The path to the invention of grazoprevir was ultimately successful due to a number of key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis

The molecular formula of this compound is C38H52N6O10S . The exact mass is not available but the molecular weight is 784.926 . The elemental analysis shows that it contains C, 58.15; H, 6.68; N, 10.71; O, 20.38; S, 4.08 .Chemical Reactions Analysis

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) . It has a molecular weight of 784.92 .Wissenschaftliche Forschungsanwendungen

Efficacy in Hepatitis C and HIV Co-infection : Grazoprevir, in combination with elbasvir, showed high efficacy and safety in patients co-infected with HCV and HIV, achieving sustained virological response in a significant proportion of patients (Rockstroh et al., 2015).

High Cure Rates in Specific Populations : Another study demonstrated that grazoprevir-elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and an excellent safety profile in men who have sex with men (MSM) with HCV and HIV co-infection (Braun et al., 2018).

Effective in Treatment-Experienced Patients : Grazoprevir and elbasvir, plus ribavirin, was found to be a promising new treatment option for chronic HCV genotype-1 infection in patients who had failed previous DAA-containing therapy (Forns et al., 2015).

Drug Resistance Analysis : An analysis by the US FDA of drug resistance data from trials of elbasvir and grazoprevir revealed the impact of baseline HCV genetic variants on treatment efficacy, particularly in patients with HCV genotype 1a infection (Komatsu et al., 2017).

Potential COVID-19 Application : Grazoprevir has been studied for potential repurposing in treating COVID-19. The drug's simultaneous inhibition of viral entry and replication was highlighted as a promising approach (Behera et al., 2021).

Real-World Effectiveness : In real-world settings, grazoprevir/elbasvir showed effectiveness in treating previously "difficult-to-treat" patients infected with HCV genotypes 1 and 4 (Zarębska-Michaluk et al., 2019).

General Efficacy and Safety : Grazoprevir, combined with peginterferon and ribavirin, was effective in treatment-naive patients with HCV genotype 1 infection (Lagging et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1350462-55-3 |

|---|---|

Molekularformel |

C38H52N6O10S |

Molekulargewicht |

784.9 g/mol |

IUPAC-Name |

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |

InChI |

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |

InChI-Schlüssel |

RXSARIJMSJWJLZ-ZKHHNAEQSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O |

SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

Kanonische SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

Aussehen |

White to off-white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)

![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)